molecular formula C11H15NO B11912095 N,N-Dimethyl-4-(oxetan-3-YL)aniline

N,N-Dimethyl-4-(oxetan-3-YL)aniline

Cat. No.: B11912095
M. Wt: 177.24 g/mol
InChI Key: CZLPYKQUVIFXEE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(oxetan-3-YL)aniline is an aromatic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, attached to an aniline moiety. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(oxetan-3-YL)aniline typically involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl)oxetan-3-yl)methanol. This intermediate is then treated with N,N-dimethylaniline under suitable conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxetane ring can be opened under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Acidic or basic conditions with nucleophiles such as amines or alcohols.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-4-(oxetan-3-YL)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(oxetan-3-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    N,N-Dimethylaniline: Lacks the oxetane ring, making it less reactive in certain chemical transformations.

    4-(Oxetan-3-YL)aniline: Similar structure but without the N,N-dimethyl groups, affecting its chemical and biological properties.

    N-Methyl-4-(oxetan-3-YL)aniline: Contains only one methyl group on the nitrogen, leading to different reactivity and applications.

Uniqueness: N,N-Dimethyl-4-(oxetan-3-YL)aniline is unique due to the presence of both the oxetane ring and the N,N-dimethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N,N-dimethyl-4-(oxetan-3-yl)aniline

InChI

InChI=1S/C11H15NO/c1-12(2)11-5-3-9(4-6-11)10-7-13-8-10/h3-6,10H,7-8H2,1-2H3

InChI Key

CZLPYKQUVIFXEE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2COC2

Origin of Product

United States

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